molecular formula C14H9ClF6N4OS B11092800 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11092800
M. Wt: 430.8 g/mol
InChI Key: PREDZMFUZQPYEC-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features both pyridine and pyrimidine rings, each substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of reactions involving halogenation and trifluoromethylation.

    Formation of the Pyrimidine Ring: This involves the use of appropriate starting materials and reagents to introduce the trifluoromethyl and methyl groups.

    Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a sulfanyl linkage, followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The sulfanyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The sulfanyl linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its dual ring structure with trifluoromethyl substitutions, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9ClF6N4OS

Molecular Weight

430.8 g/mol

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C14H9ClF6N4OS/c1-6-2-9(14(19,20)21)24-12(23-6)27-5-10(26)25-11-8(15)3-7(4-22-11)13(16,17)18/h2-4H,5H2,1H3,(H,22,25,26)

InChI Key

PREDZMFUZQPYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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